molecular formula C15H9Cl2N3 B1344161 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine CAS No. 10202-45-6

2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine

Cat. No. B1344161
CAS RN: 10202-45-6
M. Wt: 302.2 g/mol
InChI Key: JYPGHMDTTDKUEL-UHFFFAOYSA-N
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Description

2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine is a derivative of triazine, a class of nitrogen-containing heterocycles. The triazine core is a versatile scaffold in organic chemistry and is found in various compounds with diverse applications, ranging from agriculture to pharmaceuticals. The specific structure of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine suggests potential utility in organic synthesis, material science, or as a pharmacophore in drug design.

Synthesis Analysis

The synthesis of triazine derivatives often involves the substitution of chloro groups on the triazine ring with various nucleophiles. For instance, the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is achieved using 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol, indicating that similar methods could be applied to synthesize the biphenyl derivative . Additionally, the synthesis of 2,4-diamino-6-R-1,3,5-triazine derivatives involves the addition of cyanoguanidine to dicyanobenzene isomers, which could be a relevant method for introducing the biphenyl moiety .

Molecular Structure Analysis

The molecular structure of triazine derivatives can vary significantly depending on the substituents. For example, the crystal structures of 2,4-diamino-6-R-1,3,5-triazine derivatives show that the molecules are not planar due to rotations about the C–C bond, which could also be the case for the biphenyl derivative . The crystal structure and photochemical behavior of 2,2,4,6-tetraphenyldihydro-1,3,5-triazine reveal that the dihydrotriazine exists in a 2,3-dihydro form in the crystals, which could suggest similar structural characteristics for the biphenyl derivative .

Chemical Reactions Analysis

Triazine derivatives can participate in various chemical reactions. For instance, 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is used for chlorination and oxidation reactions , while 2,4,6-tris(phenylseleno and aryltelluro)-1,3,5-triazines failed to undergo Diels-Alder reactions with diethyl acetylenedicarboxylate . These findings could inform the reactivity of the biphenyl derivative in similar chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their substituents. For example, the antimicrobial activity of 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines is dependent on the presence of a fluorophenyl component . Similarly, the thermal stability of 2,4,6-tris(3',5'-diamino-2',4',6'-trinitrophenylamino)-1,3,5-triazine (PL-1) suggests that the biphenyl derivative could also exhibit unique thermal properties . The synthesis of 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine and its derivatives as UV light absorbers indicates that the biphenyl derivative may have potential applications in light absorption or protection10.

Scientific Research Applications

Application 1: White Organic Light Emitting Diodes (WOLEDs)

  • Scientific Field: Photonics .
  • Summary of Application: In solution processed single layer white organic light emitting diode (WOLED) applications, the choice of host matrix and optimization of dopant levels represent two crucial parameters to consider . 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD) is used in combination with poly(N-vinylcarbazole) (PVK) as a host for perylene based devices .
  • Methods of Application: The PVK:PBD matrix presented better compatibility and lower turn-on voltages compared to another matrix, PVK:1,3-bis[(4-tert-butylphenyl)-1,3,4-oxadiazolyl] phenylene (OXD-7) .
  • Results or Outcomes: Benefiting from the exciplex emission observed at 630 nm, a color rendering index (CRI) value of 90 is reached with the device containing PVK:PBD as the host and 0.1 wt.% of an orange emitting perylene derivative .

Application 2: Organic Electron Transporter

  • Scientific Field: Material Science .
  • Summary of Application: 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) is used as an organic electron transporter .
  • Methods of Application: The authors showed how 22 is a better material for OLEDs than the well-established organic electron transporter 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) and a good electron transporter comparable with tris(8-hydroxyquinoline)aluminum .
  • Results or Outcomes: The results showed that the material 22 is a better material for OLEDs than PBD .

Application 3: Scintillation Properties

  • Scientific Field: Nuclear Physics .
  • Summary of Application: 2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole (butyl-PBD) was used as the dye to afford the scintillation properties .
  • Methods of Application: A 6% tin concentration was found as a trade-off between loading ratio and scintillation light yield .
  • Results or Outcomes: The presence of photopeaks in the range 14 keV (241 Am) to 1274 keV (22 Na) was provided .

Application 4: Blue Electroluminescent Devices

  • Scientific Field: Photonics .
  • Summary of Application: 2-(4-biphenylyl)-5-(4-carbazole-9-yl)phenyl-1,3,4-oxadiazole (CzOxa) is used in high-performance blue electroluminescent devices .
  • Methods of Application: An electron transporting moiety (1,3,4-oxadiazole) and a hole transporting moiety (carbazole) were combined to create CzOxa. A three-layer device with a configuration of ITO/TPD (50 nm)/CzOxa (40 nm)/AlQ (40 nm)/Mg0.9Ag0.1 (200 nm)/Ag (80 nm) was created .
  • Results or Outcomes: The device exhibited a blue emission peak at ∼470 nm (x = 0.14, y = 0.19) with a maximum luminance of 26200 cd m −2 at a drive voltage of 15 V and a maximum luminous efficiency of 2.25 lm W −1 .

Application 5: Light-Emitting Diodes

  • Scientific Field: Material Science .
  • Summary of Application: Polymeric Alkoxy PBD [2-(4-Biphenylyl)-5-Phenyl-1,3,4- Oxadiazole] is used for Light-Emitting Diodes .
  • Methods of Application: The synthesis of polymers proceeded via a copolymerization of bis(bromophenyl)oxadiazole with diboronic acid via Suzuki coupling reactions .
  • Results or Outcomes: The structures of both the polymers are well established by 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, and by CHN analyses .

Application 6: Oxidative Coupling

  • Scientific Field: Organic Chemistry .
  • Summary of Application: 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine is used in oxidative coupling .
  • Methods of Application: VCl 4 reacts with phenols to give 4,4′-, 2,4′-, and 2,2′-biphenols .
  • Results or Outcomes: An earlier process using oxygen and copper salts to enable the oxidative coupling was reported .

Application 7: High-Performance Blue Electroluminescent Devices

  • Scientific Field: Photonics .
  • Summary of Application: 2-(4-biphenylyl)-5-(4-carbazole-9-yl)phenyl-1,3,4-oxadiazole (CzOxa) is used in high-performance blue electroluminescent devices .
  • Methods of Application: An electron transporting moiety (1,3,4-oxadiazole) and a hole transporting moiety (carbazole) were combined to create CzOxa. A three-layer device with a configuration of ITO/TPD (50 nm)/CzOxa (40 nm)/AlQ (40 nm)/Mg0.9Ag0.1 (200 nm)/Ag (80 nm) was created .
  • Results or Outcomes: The device exhibited a blue emission peak at ∼470 nm (x = 0.14, y = 0.19) with a maximum luminance of 26200 cd m −2 at a drive voltage of 15 V and a maximum luminous efficiency of 2.25 lm W −1 .

Application 8: Light-Emitting Diodes

  • Scientific Field: Material Science .
  • Summary of Application: Polymeric Alkoxy PBD [2-(4-Biphenylyl)-5-Phenyl-1,3,4- Oxadiazole] is used for Light-Emitting Diodes .
  • Methods of Application: The synthesis of polymers proceeded via a copolymerization of bis(bromophenyl)oxadiazole with diboronic acid via Suzuki coupling reactions .
  • Results or Outcomes: The structures of both the polymers are well established by 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, and by CHN analyses .

Application 9: Oxidative Coupling

  • Scientific Field: Organic Chemistry .
  • Summary of Application: 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine is used in oxidative coupling .
  • Methods of Application: VCl 4 reacts with phenols to give 4,4′-, 2,4′-, and 2,2′-biphenols .
  • Results or Outcomes: An earlier process using oxygen and copper salts to enable the oxidative coupling was reported .

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For instance, some biphenyl compounds can cause skin and eye irritation, and may be toxic to aquatic life .

properties

IUPAC Name

2,4-dichloro-6-(4-phenylphenyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3/c16-14-18-13(19-15(17)20-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPGHMDTTDKUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine

CAS RN

10202-45-6
Record name 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine
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Synthesis routes and methods

Procedure details

A mixture of 4-phenyl-phenyl magnesium bromide (prepared from 4-bromobiphenyl (7.75 g, 33 mmol) and magnesium turnings (0.83 g, 35 mmol) in 40 mL ether) and cyanuric chloride (4.00 g, 21.7 mmol) in benzene (90 mL) was stirred at 0° C. for 90 minutes. The reaction was evaporated to dryness, and the residue was flash chromatographed on silica gel with 50% hexanes/methylene chloride to provide the desired compound (2.80 g, 43%).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DJ Kim, S Lee, YH Lee, H Jang, KH Ahn… - Journal of Materials …, 2021 - pubs.rsc.org
Effective host materials are required to improve the performance of phosphorescent organic light-emitting diodes (PhOLEDs). Herein, a series of triazine-dibenzofuran-based n-type …
Number of citations: 5 pubs.rsc.org

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